
N~2~,N~4~,N~6~-Tris(1,2,2-trimethoxyethyl)-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~4~,N~6~-Tris(1,2,2-trimethoxyethyl)-1,3,5-triazine-2,4,6-triamine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds with a variety of applications in different fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of three 1,2,2-trimethoxyethyl groups attached to a triazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~,N~6~-Tris(1,2,2-trimethoxyethyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with 1,2,2-trimethoxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~4~,N~6~-Tris(1,2,2-trimethoxyethyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions could yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The triazine core can undergo substitution reactions, where one or more of the 1,2,2-trimethoxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted triazines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research could explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound may find applications in materials science, such as in the development of polymers or coatings.
Mechanism of Action
The mechanism of action of N2,N~4~,N~6~-Tris(1,2,2-trimethoxyethyl)-1,3,5-triazine-2,4,6-triamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2,N~4~,N~6~-Tris(1,2,2-trimethoxyethyl)-1,3,5-triazine-2,4,6-triamine include other triazine derivatives with different substituents. Examples include:
- N~2~,N~4~,N~6~-Tris(alkyl)-1,3,5-triazine-2,4,6-triamine
- N~2~,N~4~,N~6~-Tris(aryl)-1,3,5-triazine-2,4,6-triamine
Uniqueness
The uniqueness of N2,N~4~,N~6~-Tris(1,2,2-trimethoxyethyl)-1,3,5-triazine-2,4,6-triamine lies in its specific substituents, which can impart distinct chemical and physical properties
Properties
CAS No. |
189192-68-5 |
|---|---|
Molecular Formula |
C18H36N6O9 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
2-N,4-N,6-N-tris(1,2,2-trimethoxyethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C18H36N6O9/c1-25-10(13(28-4)29-5)19-16-22-17(20-11(26-2)14(30-6)31-7)24-18(23-16)21-12(27-3)15(32-8)33-9/h10-15H,1-9H3,(H3,19,20,21,22,23,24) |
InChI Key |
RHUIJWZBGLWFJO-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(OC)OC)NC1=NC(=NC(=N1)NC(C(OC)OC)OC)NC(C(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















